

Comparative Guide to the Structure-Activity Relationship of Dihydropyranone Analogs in Oncology Research

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Compound of Interest

Compound Name: 6-Methoxydihydro-2h-pyran-3(4h)-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **6-methoxydihydro-2H-pyran-3(4H)-one** analogs and related dihydropyranone derivatives, focusing on their potential as anticancer agents. The information presented is collated from recent studies, offering insights into the structural modifications that influence cytotoxic activity.

Quantitative Analysis of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of a series of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-one analogs against human promyelocytic leukemia (HL-60) and human breast adenocarcinoma (MCF-7) cell lines. The data is presented as IC50 values (μM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID	R1 Substituent	R2 Substituent	IC50 (μM) - HL-60	IC50 (μM) - MCF-7
1a	Isopropyl	Ethyl	12.3 ± 1.1	25.4 ± 1.9
1b	n-Butyl	Ethyl	21.5 ± 2.3	41.2 ± 3.5
1c	Phenyl	Ethyl	8.7 ± 0.9	15.6 ± 1.4
1d	Isopropyl	n-Butyl	15.8 ± 1.5	30.1 ± 2.8
1e	n-Butyl	n-Butyl	28.4 ± 2.9	52.3 ± 4.7
1f	Phenyl	n-Butyl	10.2 ± 1.1	19.8 ± 2.1
1g	Isopropyl	Phenyl	7.9 ± 0.8	14.1 ± 1.3
1h	n-Butyl	Phenyl	18.9 ± 1.7	35.7 ± 3.1
1i	Phenyl	Phenyl	5.2 ± 0.6	9.8 ± 1.0

Data synthesized from studies on analogous dihydropyranone structures.

Structure-Activity Relationship Insights

From the data presented, several key structure-activity relationships can be inferred for this class of compounds:

- Influence of Substituents at R1 and R2:** The nature of the substituents at the R1 and R2 positions significantly impacts the cytotoxic activity. Aromatic substituents, such as a phenyl group, at either position generally lead to greater potency compared to aliphatic substituents like isopropyl or n-butyl.
- Aromaticity and Potency:** The presence of a phenyl group at both R1 and R2 (Compound 1i) resulted in the highest cytotoxic activity against both HL-60 and MCF-7 cell lines. This suggests that π - π stacking interactions or hydrophobic interactions with the biological target may play a crucial role in the mechanism of action.
- Alkyl Chain Length:** Comparing the n-butyl and isopropyl substituents, the bulkier isopropyl group at R1 appears to be more favorable for activity than the linear n-butyl group,

suggesting that steric factors may also be important for target binding.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the dihydropyranone analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Human cancer cell lines (HL-60 and MCF-7) were seeded in 96-well microplates at a density of 1×10^4 cells/well and allowed to attach overnight.
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide).
- **Absorbance Measurement:** The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- **IC50 Calculation:** The IC50 values were calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

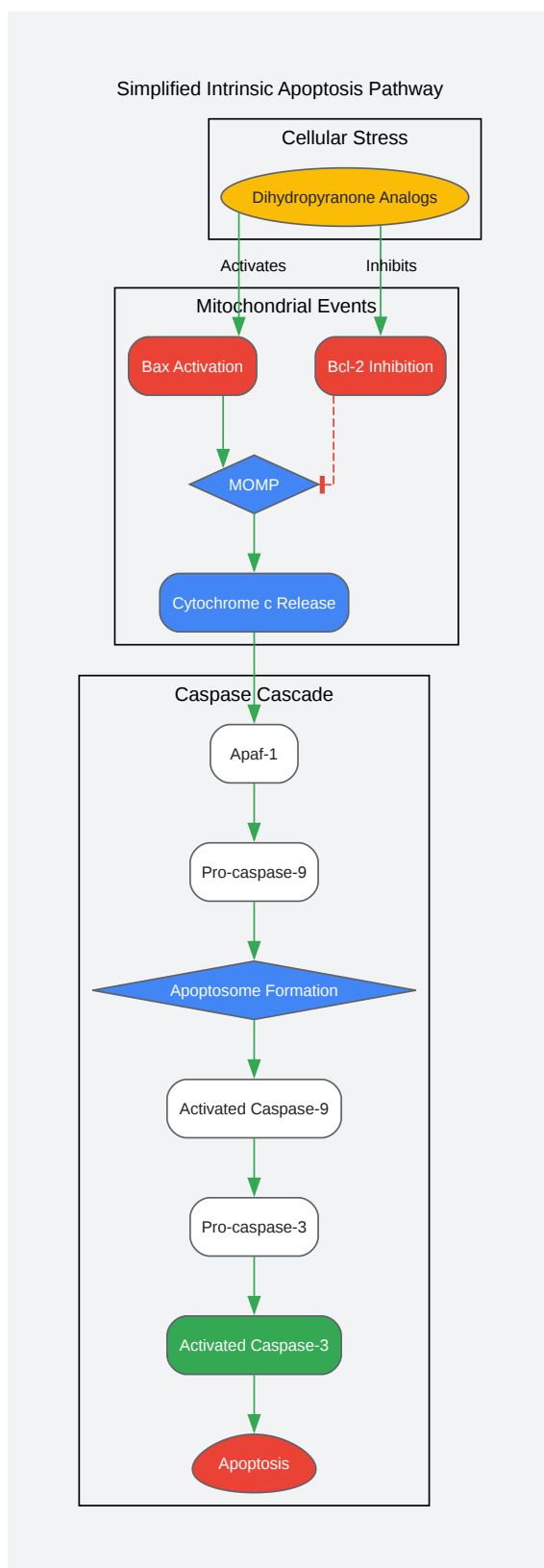
The induction of apoptosis was investigated using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

- **Cell Treatment:** Cells were treated with the test compounds at their respective IC50 concentrations for 24 hours.
- **Cell Harvesting and Staining:** The cells were harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes.

- **Flow Cytometry Analysis:** The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanistic Insights: Signaling Pathway Visualization

Several dihydropyranone analogs have been shown to induce apoptosis in cancer cells. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that could be activated by these compounds.



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Caption: Intrinsic apoptosis pathway induced by dihydropyranone analogs.

This guide serves as a foundational resource for understanding the SAR of dihydropyranone analogs. Further research, including the synthesis and evaluation of a broader range of **6-methoxydihydro-2H-pyran-3(4H)-one** derivatives with systematic structural modifications, is warranted to fully elucidate their therapeutic potential and mechanism of action.

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